molecular formula C6H6ClF3N2O B2976658 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1423034-48-3

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2976658
CAS No.: 1423034-48-3
M. Wt: 214.57
InChI Key: KLCCNFZHWYCUNE-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 3-chloropropyl group (-CH₂CH₂CH₂Cl) and at position 5 with a trifluoromethyl (-CF₃) group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, confers rigidity and electron-withdrawing characteristics, which enhance its stability and reactivity in chemical and biological systems . The trifluoromethyl group is known to improve metabolic stability and binding affinity in agrochemical and pharmaceutical contexts .

The 3-chloropropyl analog is expected to have a higher molecular weight (~204.5 g/mol) and altered physicochemical properties due to its extended alkyl chain.

Properties

IUPAC Name

2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O/c7-3-1-2-4-11-12-5(13-4)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCCNFZHWYCUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NN=C(O1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-48-3
Record name 2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropyl hydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidopropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can interact with enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. However, aromatic thioether substituents (e.g., 4-bromobenzylthio) exhibit higher melting points due to π-π stacking .
  • Electron-Withdrawing Effects : The trifluoromethyl group at position 5 stabilizes the oxadiazole ring via electron withdrawal, a feature shared across analogs .

Fungicidal and Herbicidal Activity

  • Target Compound : While specific data are unavailable, the 3-chloropropyl chain may moderate bioactivity. Longer alkyl chains can improve lipid membrane interaction but may reduce target specificity compared to aromatic substituents .
  • Thioether Analogs : Compounds like 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking reveals interactions with the SDH protein (PDB:2FBW), similar to the fungicide penthiopyrad .

Biological Activity

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. The unique structural features of oxadiazoles contribute to their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its antibacterial and antiplasmodial effects, as well as its potential applications in drug development.

  • Molecular Formula : C4_4H2_2ClF3_3N2_2O
  • Molecular Weight : 186.52 g/mol
  • CAS Number : 723286-98-4

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various oxadiazole derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains.

Compound Target Bacteria EC50 (μg/mL) Comparison with Commercial Bactericides
This compoundRalstonia solanacearum26.2Superior to thiodiazole copper (97.2)
This compoundXanthomonas axonopodis10.11Superior to thiodiazole copper (35.3)

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. In vitro studies showed promising results:

Compound IC50 (nM) Action Type
This compound550Slow-action agent

This slow-action mechanism may provide a novel approach for malaria treatment by targeting different pathways than those used by existing antimalarial drugs .

Case Studies

A case study involving the synthesis and biological evaluation of various oxadiazole derivatives illustrated the effectiveness of structural modifications in enhancing biological activity. The study reported that derivatives with trifluoromethyl groups exhibited improved potency against both bacterial and parasitic targets compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of trifluoromethyl and chloropropyl substituents significantly influences the biological activity of oxadiazoles. Modifications in these groups can lead to enhanced interaction with biological targets, improving efficacy and selectivity .

Q & A

Q. Advanced

  • Thermal analysis : Glass transition temperatures (T~g~) are measured via differential scanning calorimetry (DSC) to assess amorphous stability. For example, oxadiazole derivatives with tert-butylphenyl groups exhibit T~g~ >100°C, suitable for device fabrication .
  • Electroluminescence testing : Multilayer OLED devices are constructed using vacuum deposition. Key metrics include external quantum efficiency (1–1.5%) and luminance (>1000 cd/m²), comparable to standard materials like PBD .

How can molecular docking studies elucidate the mechanism of action against target enzymes like SDH?

Advanced
Docking simulations (e.g., using PDB:2FBW for succinate dehydrogenase, SDH) reveal:

  • The oxadiazole ring forms hydrogen bonds with Arg72 and Tyr58 residues.
  • The trifluoromethyl group engages in hydrophobic interactions with Val49 and Ile73, mimicking penthiopyrad's binding mode .
    These findings explain the >50% inhibition against fungal SDH and guide rational design of analogs with enhanced affinity .

How do contradictory data on enzyme inhibition (e.g., SOD/POD vs. EPS biosynthesis) inform its mode of action in plant pathogens?

Advanced
Contradictory results (e.g., SOD/POD activation vs. EPS gene suppression) suggest multi-target effects :

  • SOD/POD activation (e.g., 20–30% higher than controls) indicates induced plant defense responses .
  • EPS inhibition (e.g., 68–95% suppression of gumB/gumM genes) points to direct disruption of bacterial biofilm formation .
    Dual mechanisms require transcriptomic profiling to disentangle host-pathogen interactions .

What strategies can resolve discrepancies in bioactivity data across different fungal strains?

Q. Advanced

  • Dose-response assays : Test varying concentrations (e.g., 10–100 µg/mL) to identify strain-specific sensitivity thresholds. Rhizoctonia solani may require higher doses than Sclerotinia sclerotiorum .
  • Standardized protocols : Control variables like incubation time (e.g., 48 vs. 72 hrs) and culture media (e.g., PDA vs. V8 agar) to reduce variability .

How does the compound's electronic structure contribute to its performance in optoelectronic applications?

Advanced
The 1,3,4-oxadiazole core acts as an electron-transport layer due to:

  • High electron affinity (~3.1 eV) from the conjugated π-system.
  • Thermal stability (>300°C decomposition temperature), critical for device longevity .
    Substituents like trifluoromethyl enhance charge mobility by reducing recombination losses .

What analytical methods are employed to assess purity and byproduct formation during synthesis?

Q. Basic

  • HPLC-MS : Quantifies impurities (e.g., <2% unreacted intermediates).
  • TLC monitoring : Tracks reaction progress (e.g., R~f~ = 0.5 in hexane/ethyl acetate) .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Catalyst screening : Use N-heterocyclic carbenes (NHCs) to improve cyclization efficiency (yields >80%) .
  • Solvent optimization : Replace DCM/DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without sacrificing yield .

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